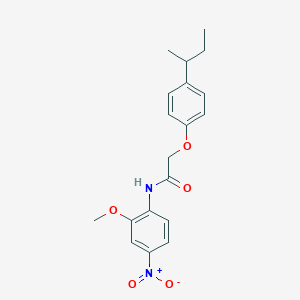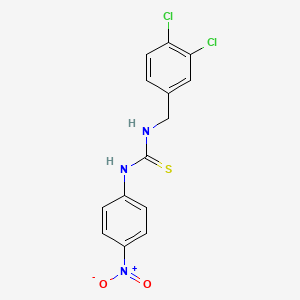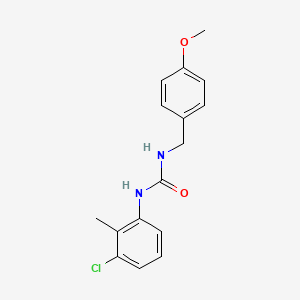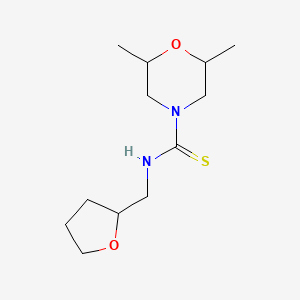
2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Descripción general
Descripción
2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound that has been widely used in scientific research. This compound is also known as BAY 41-2272 and has been studied extensively due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves the activation of soluble guanylate cyclase (sGC). This activation leads to an increase in the levels of cGMP in cells, which in turn leads to vasodilation and relaxation of smooth muscle cells. The compound has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that degrades cGMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include vasodilation, relaxation of smooth muscle cells, and increased levels of cGMP in cells. This compound has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, including pulmonary hypertension and erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of the compound with minimal impurities. However, one of the limitations of using this compound is that it can be expensive to synthesize and may not be readily available in some labs.
Direcciones Futuras
There are many potential future directions for the study of 2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide. One direction could be to further investigate its potential therapeutic applications in the treatment of cardiovascular diseases. Another direction could be to study the compound's effects on other physiological systems, such as the nervous system. Additionally, further research could be done to optimize the synthesis method of this compound to make it more cost-effective and readily available for use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with minimal impurities. This compound has been shown to have vasodilatory effects, increase the levels of cGMP in cells, and has potential therapeutic applications in the treatment of cardiovascular diseases. While there are limitations to using this compound in lab experiments, there are many potential future directions for its study.
Aplicaciones Científicas De Investigación
2-(4-sec-butylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects and can increase the levels of cyclic guanosine monophosphate (cGMP) in cells. This compound has been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-4-13(2)14-5-8-16(9-6-14)26-12-19(22)20-17-10-7-15(21(23)24)11-18(17)25-3/h5-11,13H,4,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGQWPKXKVSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-nitrophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4119106.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4119126.png)

![N-(3-acetylphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4119132.png)
![N-[4-(aminosulfonyl)phenyl]-2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4119135.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4119141.png)


![ethyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4119163.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4119172.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4119176.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4119195.png)
